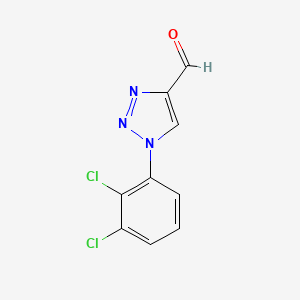![molecular formula C14H15N3O2 B1455871 4-Metil-2-[(3-metilfenil)amino]pirimidina-5-carboxilato de metilo CAS No. 1374509-41-7](/img/structure/B1455871.png)
4-Metil-2-[(3-metilfenil)amino]pirimidina-5-carboxilato de metilo
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” was not found in the search results .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” were not found, there are studies on the reactions of related compounds. For example, a study on the Biginelli Condensation Assisted by Microwave Irradiation in Ionic Liquids was found .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” were not found in the search results .Aplicaciones Científicas De Investigación
Actividad anticancerígena
Los derivados de pirimidina han mostrado resultados prometedores en el campo de la investigación anticancerígena . Pueden inhibir ciertas enzimas y provocar la muerte celular por apoptosis . La similitud estructural del sistema cíclico de pirimidina con la purina puede utilizarse en el diseño de estructuras capaces de unirse eficazmente a los objetivos biológicos .
Actividad antiinflamatoria
Las pirimidinas han demostrado efectos antiinflamatorios significativos . Estos efectos se atribuyen a su respuesta inhibitoria frente a la expresión y las actividades de ciertos mediadores inflamatorios vitales .
Actividad antioxidante
Las pirimidinas también exhiben efectos antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividad antimicrobiana
Se ha descubierto que las pirimidinas poseen propiedades antimicrobianas . Pueden inhibir el crecimiento o destruir los microorganismos, lo que las hace potencialmente útiles en el tratamiento de infecciones.
Actividad antiviral
Los compuestos basados en pirimidina se han utilizado en el desarrollo de fármacos antivirales . Pueden interferir con el proceso de replicación viral y se utilizan en el tratamiento de infecciones virales.
Actividad antituberculosa
Las pirimidinas han mostrado potencial en el tratamiento de la tuberculosis . La tuberculosis es una enfermedad infecciosa grave que afecta los pulmones y otras partes del cuerpo.
Neuroprotección
Algunos derivados de pirimidina han mostrado efectos neuroprotectores . Pueden proteger las células neuronales del daño o la degeneración, lo cual es crucial en enfermedades como el Alzheimer y el Parkinson.
Diseño y síntesis de fármacos
La parte de pirimidina puede modificarse fácilmente mediante la introducción de nuevos sitios de unión, lo cual es extremadamente necesario para optimizar la interacción entre el ligando y el objetivo biológico . Esto convierte a las pirimidinas en un andamiaje prometedor para el diseño de nuevos medicamentos .
Mecanismo De Acción
Target of Action
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It is suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
The result of the action of Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate is the reduction of inflammation and neuroprotection. Among the synthesized compounds, some showed significant anti-neuroinflammatory properties . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. These changes can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, or differentiation. Furthermore, it can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exert significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as organ damage or systemic toxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in nucleotide synthesis, leading to changes in the levels of nucleotides and their derivatives. Additionally, it can affect the metabolism of amino acids and lipids, altering the production and utilization of these essential biomolecules .
Transport and Distribution
The transport and distribution of Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, distribution, and accumulation in various cellular compartments. For example, certain transporters may actively transport the compound across cell membranes, while binding proteins may sequester it in specific cellular locations. These processes are crucial for determining the compound’s bioavailability and biological activity .
Subcellular Localization
The subcellular localization of Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Propiedades
IUPAC Name |
methyl 4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-5-4-6-11(7-9)17-14-15-8-12(10(2)16-14)13(18)19-3/h4-8H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBJHDAVINBGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C(=N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



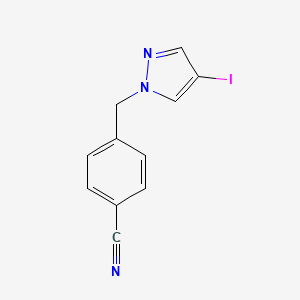




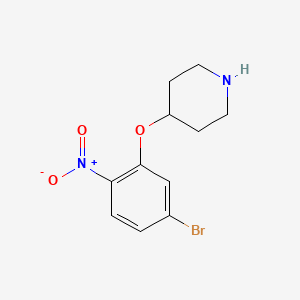
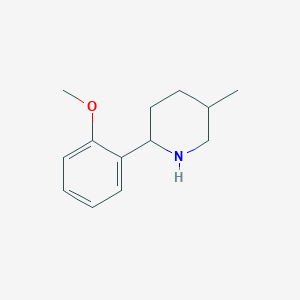
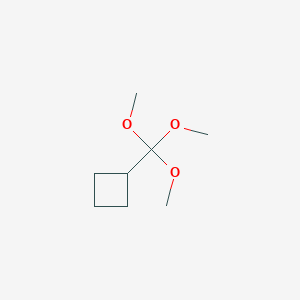


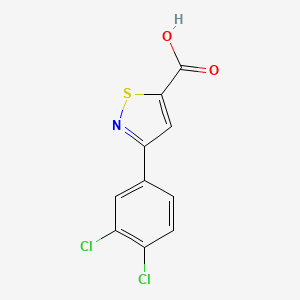
![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)
